N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide" is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing a sulfur atom. Thiophene derivatives are of significant interest due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, indicating the relevance of this class of compounds in scientific research.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves the reaction of thiophene-based carboxylic acids or their derivatives with various amines or other nucleophiles. For example, the synthesis of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes was achieved through reactions involving elemental analysis, FT-IR, NMR, and HR-MS methods . Similarly, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was obtained by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. For instance, the crystal structure of a related compound was determined by single crystal X-ray diffraction studies, revealing the presence of two molecules in the asymmetric unit and the dihedral angles between aromatic rings . The molecular orbitals of another thiophene derivative were calculated using quantum chemical calculations, providing insights into the electronic structure of the molecule .
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, often facilitated by their reactive functional groups. The synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides involved the reaction of 2-{[5-aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives with substituted amines . These reactions are crucial for the modification of the thiophene core and the introduction of pharmacophores that can enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and vibrational properties of these compounds are studied to understand their stability and reactivity. For example, the crystal packing of a biphenyl thiourea derivative showed centrosymmetric dimers connected by hydrogen bonds . The vibrational properties of these compounds are often studied using FTIR and Raman spectroscopy, which provide information about the main normal modes related to the thioamide bands . The antimicrobial and antitumor activities of some thiophene derivatives have been evaluated, indicating their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial Activity
N-(3-(methylcarbamoyl)thiophen-2-yl)thiophene-2-carboxamide and its derivatives have been extensively studied for their antimicrobial properties. A study highlighted the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and its effective antibacterial activity against various microorganisms, emphasizing the potential of thiophene carboxamide derivatives in combating infections (Çakmak et al., 2022). Another research focused on the synthesis of thiophenyl pyrazoles and isoxazoles, showing potential antibacterial and antifungal activities, indicating the broad spectrum of microbial resistance these compounds can target (Sowmya et al., 2018).
Anticancer and Antitumor Activities
The anticancer potential of thiophene-2-carboxamide derivatives has been investigated, with studies demonstrating their effectiveness in inhibiting cancer cell growth. One research synthesized novel thiophene-2-carboxaldehyde derivatives, revealing their binding characteristics and anticancer activities through optical spectroscopic and docking studies (Shareef et al., 2016). Another study on thiophene carboxamide Schiff base derivatives of benzohydrazide showed significant inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kausar et al., 2021).
Synthesis and Structural Studies
Extensive research has been conducted on the synthesis and structural characterization of thiophene-2-carboxamide derivatives, aiming at understanding their chemical and physical properties for various applications. Studies have focused on the synthesis techniques, crystal structure analysis, and the exploration of their chemical behavior to optimize their utility in medicinal chemistry and drug design. For instance, the synthesis, X-ray structure, and DFT studies of thiophene-2-carboxamide derivatives provide insights into their molecular configuration and potential as pharmaceutical agents (Şukriye Çakmak et al., 2022).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene-based compounds interact with various biological targets to exert their therapeutic effects .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways to exert their therapeutic effects .
Result of Action
Thiophene-based compounds are known to exert a wide range of therapeutic effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Future Directions
Thiophene-based compounds are significant lead compounds that can be used for further structural optimization . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-12-9(14)7-4-6-17-11(7)13-10(15)8-3-2-5-16-8/h2-6H,1H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQLKRCRJHAFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.